molecular formula C18H17FN2O3S2 B2984619 4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034487-65-3

4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2984619
CAS No.: 2034487-65-3
M. Wt: 392.46
InChI Key: RLXUDHIKVQPEOZ-UHFFFAOYSA-N
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Description

4-Ethoxy-3-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by:

  • Substituents on the benzene ring: Ethoxy (-OCH2CH3) at position 4 and fluoro (-F) at position 2.
  • Sulfonamide linkage: Attached to a methylene group connected to a pyridinyl-thiophene hybrid heterocycle (5-(thiophen-2-yl)pyridin-3-yl).

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S2/c1-2-24-17-6-5-15(9-16(17)19)26(22,23)21-11-13-8-14(12-20-10-13)18-4-3-7-25-18/h3-10,12,21H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXUDHIKVQPEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Pyridine Derivative: The synthesis begins with the preparation of the 5-(thiophen-2-yl)pyridine derivative.

    Introduction of the Benzenesulfonamide Group: The next step involves the sulfonation of an appropriate benzene derivative to introduce the benzenesulfonamide group.

    Final Coupling: The final step is the coupling of the pyridine derivative with the sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. The presence of the sulfonamide group suggests it could act as an enzyme inhibitor, potentially useful in the treatment of diseases.

Medicine

Medicinally, compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties. This compound could be explored for similar therapeutic applications.

Industry

In industry, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes, due to the electronic properties conferred by the thiophene and pyridine rings.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide would depend on its specific application. In a biological context, it might inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, suggesting potential antibacterial activity.

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

Key analogs differ in substituents at positions 3 and 4 of the benzene ring, influencing electronic properties, solubility, and target affinity:

Compound Name Substituents (Position) Molecular Weight Key Properties/Activity Reference
Target Compound 4-Ethoxy, 3-Fluoro Not Provided N/A (Theoretical lipophilicity ↑ vs Cl) N/A
4-Chloro-N-(5-(5-(2-Methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)benzenesulfonamide (29) 4-Chloro 495.0 Perforin inhibition; Mp: 281–284°C
N-(5-(5-(2-Methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)-4-(trifluoromethyl)benzenesulfonamide (46) 4-Trifluoromethyl Not Provided Enhanced metabolic stability
2,4-Difluoro-N-(2-methoxy-5-(4-methoxyquinolin-6-yl)pyridin-3-yl)benzenesulfonamide (5) 2,4-Difluoro Not Provided PI3K/mTOR dual inhibition (anticancer)

Analysis :

  • Electron-Withdrawing Groups (Cl, CF3) : Increase electrophilicity and binding to polar active sites (e.g., compound 29’s perforin inhibition ).

Heterocyclic Modifications in the Sulfonamide Side Chain

The pyridinyl-thiophene moiety distinguishes the target compound from analogs with alternative heterocycles:

Compound Name Heterocycle Key Features
Target Compound Pyridin-3-yl + Thiophen-2-yl Planar structure for π-π stacking; potential for metal coordination
4-Methyl-N-(prop-2-yn-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide (int-8) Furan-2-yl + Thiophen-2-yl Reduced aromaticity vs pyridine; lower metabolic stability
3-Chloro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide Thiophene-3-carbonyl + Thiophen-2-yl Carbonyl group introduces hydrogen-bonding potential; MW: 428.0

Analysis :

  • Pyridine vs. Furan : Pyridine’s nitrogen enhances polarity and hydrogen-bonding capacity, critical for target engagement (e.g., kinase inhibition ).
  • Thiophene-3-Carbonyl : The carbonyl group in compound may improve binding to serine proteases or oxidoreductases.

Analysis :

  • Yields for benzenesulfonamide derivatives vary widely (28–88%) depending on steric hindrance and reaction optimization .
  • The target compound’s synthesis would require careful optimization of the pyridinyl-thiophene amine precursor.

Biological Activity

4-Ethoxy-3-fluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound noted for its potential biological activities. This compound features a unique combination of functional groups, including an ethoxy group, a fluorine atom, and a benzenesulfonamide moiety, which contribute to its diverse chemical reactivity and biological interactions. The presence of the thiophene ring enhances its electron-rich character, potentially improving binding affinity to biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C18H22FNO4SC_{18}H_{22}FNO_4S, with a molecular weight of approximately 427.52 g/mol. The detailed chemical structure is illustrated below:

PropertyValue
Molecular FormulaC18H22FNO4S
Molecular Weight427.52 g/mol
IUPAC NameThis compound
Functional GroupsEthoxy, Fluoro, Hydroxy, Thiophene, Benzenesulfonamide

The mechanism of action for this compound involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the natural substrate, while the hydroxy and thiophenyl groups enhance binding affinity and specificity. This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, making it a candidate for further exploration in anti-inflammatory therapies.
  • Antiviral Potential : Research indicates that derivatives of this compound may inhibit viral replication, particularly in the context of RNA viruses.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antibacterial Studies :
    • A study demonstrated that derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.0080.008 to 0.046μg/mL0.046\mu g/mL against various bacterial strains, outperforming standard antibiotics like ampicillin and streptomycin .
  • Antiviral Activity :
    • Research on N-Heterocycles has shown that compounds similar to this sulfonamide can effectively inhibit viral RNA polymerases with IC50 values below 0.35μM0.35\mu M, indicating strong antiviral potential .
  • In Vivo Studies :
    • In animal models, compounds with similar structures have demonstrated reduced inflammation markers and improved recovery rates in models of induced inflammation .

Summary of Findings

The compound's diverse functional groups contribute significantly to its biological activity, making it a promising candidate for further research in medicinal chemistry. The following table summarizes key findings related to its biological activity:

Activity TypeObserved EffectReference
AntibacterialMIC values: 0.0080.046μg/mL0.008-0.046\mu g/mL
AntiviralIC50 < 0.35μM0.35\mu M
Anti-inflammatoryReduced inflammation markers

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